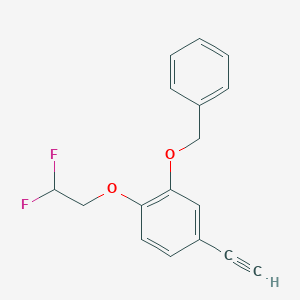

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene

Description

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is a substituted aromatic compound characterized by three distinct functional groups:

- Benzyloxy group at position 2: Provides steric bulk and lipophilicity.

- 2,2-Difluoroethoxy group at position 1: Introduces electron-withdrawing fluorine atoms, enhancing polarity and metabolic stability.

- Ethynyl group at position 4: A reactive sp-hybridized carbon enabling conjugation or click chemistry applications.

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-4-ethynyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O2/c1-2-13-8-9-15(21-12-17(18)19)16(10-13)20-11-14-6-4-3-5-7-14/h1,3-10,17H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADERYQIVUCDJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)OCC(F)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

Introduction of the difluoroethoxy group: This step involves the reaction of a suitable benzene derivative with 2,2-difluoroethanol in the presence of a base.

Addition of the ethynyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ethynyl group can be reduced to form an ethyl group.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Ethyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy and ethynyl groups can influence the compound’s binding affinity and specificity, while the benzyloxy group can modulate its solubility and stability.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituent patterns and electronic properties with structurally related compounds:

Key Observations:

- The difluoroethoxy group in the target compound enhances polarity and metabolic resistance compared to simple ethoxy (e.g., in ) or diethoxyethoxy groups ().

- The ethynyl group distinguishes the target from analogs like 1-(benzyloxy)-2,4-difluorobenzene (), enabling unique reactivity (e.g., cycloadditions).

Physicochemical Properties

Notes:

- The ethynyl group increases reactivity for click chemistry or Sonogashira couplings, absent in analogs like or .

- Difluoroethoxy groups may improve bioavailability compared to non-fluorinated ethers .

Biological Activity

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is an organic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with benzyloxy, difluoroethoxy, and ethynyl groups, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is . The structure can be broken down as follows:

- Benzyloxy Group : Enhances solubility and may influence binding interactions.

- Difluoroethoxy Group : Imparts unique electronic properties that can affect biological activity.

- Ethynyl Group : Provides a reactive site for further chemical modifications.

The biological activity of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene is likely mediated through interactions with specific enzymes or receptors in biological systems. The unique combination of functional groups allows for modulation of binding affinity and specificity towards various molecular targets.

Biological Activity Data

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, although specific pathways remain to be fully elucidated.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The presence of the benzyloxy group is thought to enhance binding affinity to the active site of these enzymes.

- Antimicrobial Properties : Initial screenings indicate potential antimicrobial activity, although further studies are required to clarify the spectrum of activity and underlying mechanisms.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene on various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Further analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.

Study 2: HDAC Inhibition

In a separate investigation focused on HDAC inhibition, the compound was tested against several HDAC isoforms. The results demonstrated significant inhibition (IC50 values < 5 µM) against HDAC1 and HDAC6, suggesting its potential as a therapeutic agent in epigenetic modulation for cancer treatment.

Comparative Analysis

To better understand the unique properties of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-4-ethynylbenzene, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2,2-Difluoroethoxy)-4-ethynylbenzene | Structure | Limited activity; lacks benzyloxy group |

| 3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde | Structure | Moderate cytotoxicity; primarily studied as an intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.